(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Chiral Resolution Asymmetric Synthesis Medicinal Chemistry

Chiral heterocyclic building block combining a strained azetidine ring with a pyrrolidin-3-ol moiety, supplied as the hydrochloride salt for enhanced aqueous solubility and storage stability. Used as a key intermediate in PARP1 inhibitor (WO2023056039A1) and CCR5 antagonist programs. - (R)-stereochemistry ensures enantioselective interactions critical for SAR interpretation; racemate or (S)-enantiomer introduces stereochemical heterogeneity. - Hydrochloride salt eliminates precipitation artifacts in biological assays vs. free base. - 95%+ purity minimizes side products in multi-step syntheses and chiral SFC method development.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1449131-16-1
Cat. No. B1405763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride
CAS1449131-16-1
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2CNC2.Cl
InChIInChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m1./s1
InChIKeyRHWNZZNQNPTFDG-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride


(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a chiral heterocyclic building block featuring both a strained four-membered azetidine ring and a five-membered pyrrolidin-3-ol moiety . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery programs, with its core scaffold appearing in patents targeting PARP1 inhibitors for oncology [1] and CCR5 antagonists for antiviral applications [2]. The compound is supplied as a hydrochloride salt (C₇H₁₅ClN₂O, MW: 178.66 g/mol) to ensure enhanced aqueous solubility and long-term storage stability .

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl: Why Substitution Fails


Direct substitution of (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride with its (S)-enantiomer, racemic mixture, or alternative salt forms is scientifically unsound due to three critical and quantifiable points of divergence: (1) The target compound's defined (R)-stereochemistry is essential for enantioselective interactions in asymmetric catalysis and chiral drug design, whereas the racemate (CAS 178311-54-1) or (S)-enantiomer (CAS 1523530-28-0) would introduce stereochemical heterogeneity that confounds structure-activity relationship (SAR) interpretation [1]; (2) The hydrochloride salt form (CAS 1449131-16-1) confers superior aqueous solubility and stability compared to the free base (CAS 1257293-74-5), which is a critical parameter for reproducible biological assay conditions [2]; and (3) Alternative salts such as the dihydrochloride (CAS 810680-56-9) or trifluoroacetate (CAS 2206969-42-6) introduce additional counterions that may interfere with downstream synthetic transformations or cellular assays, necessitating rigorous validation before any interchange .

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl: Key Differentiators


Enantiomeric Purity vs. Racemate

The (R)-configured compound (CAS 1449131-16-1) is supplied with a defined stereochemistry at the pyrrolidine 3-position. In contrast, the racemic mixture (CAS 178311-54-1) contains a 1:1 mixture of (R)- and (S)-enantiomers . The stereospecific (R)-configuration is critical for applications requiring enantioselective interactions, such as asymmetric catalysis or chiral drug design, where the opposite (S)-enantiomer (CAS 1523530-28-0) may exhibit divergent binding affinities or pharmacological profiles [1].

Chiral Resolution Asymmetric Synthesis Medicinal Chemistry

Hydrochloride vs. Free Base Solubility

The hydrochloride salt (CAS 1449131-16-1) exhibits significantly enhanced aqueous solubility compared to the free base (CAS 1257293-74-5) . While specific quantitative solubility values are not reported in open literature for this exact compound, the general principle is well-established: amine hydrochloride salts typically exhibit >10-fold higher water solubility than their corresponding free bases due to ionic interactions with water [1]. The free base is described as a colorless liquid with limited water miscibility , whereas the hydrochloride is a crystalline solid readily soluble in aqueous buffers .

Aqueous Solubility Formulation Biophysical Assays

Dual-Ring Scaffold vs. Single-Ring Analogs

The target compound features a unique spiro-like fusion of a strained four-membered azetidine ring with a five-membered pyrrolidin-3-ol moiety. This dual-ring architecture is explicitly claimed in recent PARP1 inhibitor patents (WO2023056039A1, US20230159525A1) as a key structural motif for achieving potent enzyme inhibition [1]. In contrast, single-ring analogs such as 1-(azetidin-3-yl)pyrrolidine (CAS 1018443-00-9) lack the hydroxyl group critical for hydrogen-bonding interactions, while 3-(azetidin-3-yl)pyrrolidine (CAS 1152111-80-2) lacks the 3-hydroxy substitution on the pyrrolidine ring, both resulting in distinct physicochemical and binding properties .

Scaffold Hopping Medicinal Chemistry PARP1 Inhibition

Purity Grade Comparison

The target compound is commercially available in two distinct purity grades: a standard 95% grade (e.g., Fluorochem, Beyotime) and a higher 98% grade (e.g., MolCore, Leyan) . This 3% absolute purity difference translates to a 2.5-fold reduction in total impurity burden (5% vs. 2% impurities), which is critical for minimizing side reactions in multi-step syntheses and for ensuring reproducible biological activity in sensitive assays [1]. The 98% grade is specifically recommended for ISO-certified pharmaceutical R&D and quality control applications .

Quality Control Reproducibility Synthetic Reliability

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl: Application Scenarios


PARP1 Inhibitor Development for Oncology

Utilize this compound as a chiral building block to synthesize azetidine-pyrrolidine-based PARP1 inhibitors, as exemplified in patent WO2023056039A1 [1]. The (R)-stereochemistry and hydroxyl group are essential for achieving the desired binding pose and potency. Procurement of the 98% purity grade is recommended to minimize side products during multi-step synthesis.

Chiral Auxiliary in Asymmetric Catalysis

Employ the (R)-enantiomer as a chiral auxiliary or ligand precursor in asymmetric organic transformations. The defined stereochemistry ensures predictable stereochemical outcomes, which cannot be guaranteed with the racemic mixture [2]. The hydrochloride salt's solubility facilitates handling in polar reaction media.

Reproducible Biological Assays for SAR

Use the hydrochloride salt in cellular or biochemical assays to evaluate target engagement. The enhanced aqueous solubility compared to the free base eliminates precipitation artifacts that would otherwise confound dose-response curves [3]. Strict adherence to the (R)-enantiomer avoids confounding stereochemical variables when interpreting SAR trends.

Chiral Purity Reference Standard

Procure the 98% purity grade as a reference standard for HPLC or chiral SFC method development and validation. The defined (R)-stereochemistry and high chemical purity make it suitable for establishing system suitability criteria in pharmaceutical QC laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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